2-[Cyclopentyl-[[1-(2,4-dimethylpentyl)triazol-4-yl]methyl]amino]acetamide
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Overview
Description
2-[Cyclopentyl-[[1-(2,4-dimethylpentyl)triazol-4-yl]methyl]amino]acetamide is a complex organic compound that features a triazole ring, a cyclopentyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Cyclopentyl-[[1-(2,4-dimethylpentyl)triazol-4-yl]methyl]amino]acetamide typically involves multiple steps, starting with the formation of the triazole ring. . The cyclopentyl group and the acetamide moiety are then introduced through subsequent reactions, such as nucleophilic substitution and amide formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate reactions, as well as purification techniques such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[Cyclopentyl-[[1-(2,4-dimethylpentyl)triazol-4-yl]methyl]amino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
2-[Cyclopentyl-[[1-(2,4-dimethylpentyl)triazol-4-yl]methyl]amino]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[Cyclopentyl-[[1-(2,4-dimethylpentyl)triazol-4-yl]methyl]amino]acetamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, altering their activity. The cyclopentyl group and acetamide moiety may enhance the compound’s binding affinity and selectivity for certain targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: These compounds share the triazole ring structure and have similar chemical properties and reactivity.
Cyclopentylamines: Compounds with a cyclopentyl group attached to an amine, which may have similar biological activities.
Acetamides: Compounds with an acetamide moiety, which can also exhibit similar reactivity and applications.
Uniqueness
2-[Cyclopentyl-[[1-(2,4-dimethylpentyl)triazol-4-yl]methyl]amino]acetamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the triazole ring, cyclopentyl group, and acetamide moiety in a single molecule allows for diverse interactions and applications that may not be achievable with simpler compounds.
Properties
IUPAC Name |
2-[cyclopentyl-[[1-(2,4-dimethylpentyl)triazol-4-yl]methyl]amino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N5O/c1-13(2)8-14(3)9-22-11-15(19-20-22)10-21(12-17(18)23)16-6-4-5-7-16/h11,13-14,16H,4-10,12H2,1-3H3,(H2,18,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXVACQOHGCMHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)CN1C=C(N=N1)CN(CC(=O)N)C2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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